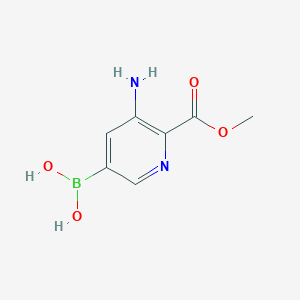
3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino group and a methoxycarbonyl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general procedure involves the following steps:
Preparation of the Boronic Acid Intermediate: The boronic acid intermediate can be synthesized through the borylation of a suitable pyridine derivative. This is often achieved using a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium acetate and a palladium catalyst.
Coupling Reaction: The boronic acid intermediate is then coupled with an appropriate halide under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form corresponding amines.
Substitution: The amino and methoxycarbonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors, particularly those targeting proteases and kinases.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. The amino and methoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxycarbonyl)pyridine-3-boronic acid
- 2-Aminopyridine-5-boronic acid pinacol ester
- 3-Pyridinylboronic acid
Uniqueness
3-Amino-2-(methoxycarbonyl)pyridine-5-boronic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the pyridine ring. This combination of functional groups provides a unique set of chemical properties, making it a versatile building block in organic synthesis. The boronic acid group further enhances its utility in cross-coupling reactions and enzyme inhibition studies.
Properties
Molecular Formula |
C7H9BN2O4 |
|---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
(5-amino-6-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O4/c1-14-7(11)6-5(9)2-4(3-10-6)8(12)13/h2-3,12-13H,9H2,1H3 |
InChI Key |
CITBHQNLNDOHHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(=O)OC)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


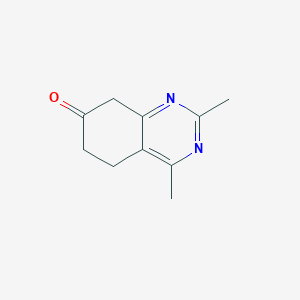
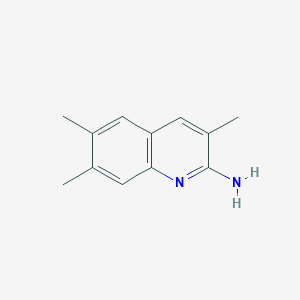



![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B14858010.png)
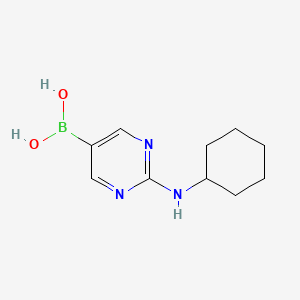
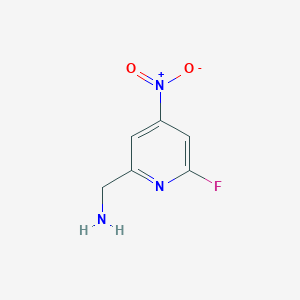
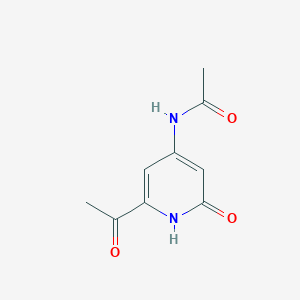
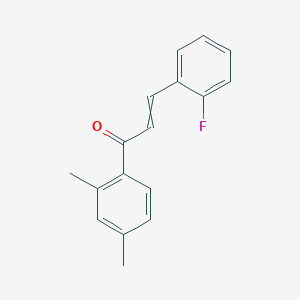
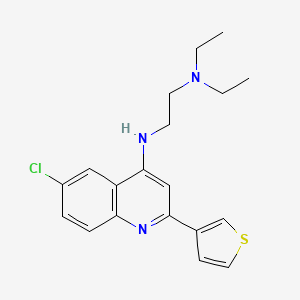
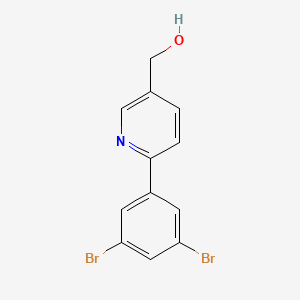
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16R,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14858053.png)
![3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14858066.png)
